molecular formula C18H29BrO B8636261 1-Bromo-4-dodecyloxybenzene

1-Bromo-4-dodecyloxybenzene

Cat. No. B8636261
M. Wt: 341.3 g/mol
InChI Key: UANZNBAPFCQDCN-UHFFFAOYSA-N
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Patent
US06689530B2

Procedure details

In 200 g of ethanol were dissolved 86.5 g (0.5 mol) of 4-bromophenol and 22 g (0.55 mol) of sodium hydroxide. To the solution at 70° C., 137 g (0.55 mol) of n-dodecyl bromide was added dropwise. The solution was allowed to ripen for 4 hours and cooled to room temperature, after which 120 g of water was added. The oily matter separated therefrom was concentrated by a rotary evaporator, followed by vacuum distillation (boiling point 178-180° C./0.5 Torr), yielding 110 g of 4-n-dodecyloxyphenyl bromide.
Quantity
137 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
86.5 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:11](Br)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].O>C(O)C>[CH2:22]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
137 g
Type
reactant
Smiles
C(CCCCCCCCCCC)Br
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
86.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
22 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oily matter separated
CONCENTRATION
Type
CONCENTRATION
Details
therefrom was concentrated by a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation (boiling point 178-180° C./0.5 Torr)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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